3-Chloro-6-(2-cyclopropylethoxy)pyridazine
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Overview
Description
3-Chloro-6-(2-cyclopropylethoxy)pyridazine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines are known for their diverse applications in medicinal chemistry and agrochemicals due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-cyclopropylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-cyclopropylethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Cycloaddition Reactions: Pyridazine derivatives are known to participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(2-cyclopropylethoxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: Pyridazine derivatives are explored for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Pyridazine derivatives are utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of the cyclopropylethoxy group.
3-Chloro-6-(4-piperidyloxy)pyridazine: Contains a piperidyloxy group, leading to different biological activities.
Uniqueness
3-Chloro-6-(2-cyclopropylethoxy)pyridazine is unique due to the presence of the cyclopropylethoxy group, which imparts distinct physicochemical properties and biological activities. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-chloro-6-(2-cyclopropylethoxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-4-9(12-11-8)13-6-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
AFSNKRGUDHVRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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